molecular formula C14H14ClNO2 B1199166 克罗匹拉酸 CAS No. 42779-82-8

克罗匹拉酸

货号: B1199166
CAS 编号: 42779-82-8
分子量: 263.72 g/mol
InChI 键: SJCRQMUYEQHNTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯吡拉是一种非甾体抗炎药,以其抑制前列腺素合成而闻名。它主要用于其抗炎和止痛特性。 该化合物已被评估用于治疗类风湿性关节炎、骨关节炎以及各种创伤相关的疾病 .

科学研究应用

氯吡拉具有广泛的科学研究应用:

准备方法

合成路线和反应条件

氯吡拉可以通过一系列化学反应合成,这些反应涉及其核心结构的形成,包括一个吡咯环。 . 反应条件通常需要酸催化剂来促进环化过程。

工业生产方法

在工业环境中,氯吡拉的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括使用特定的溶剂和催化剂来提高合成的效率。 最终产品然后通过结晶或其他分离技术提纯,以获得纯净形式的氯吡拉 .

化学反应分析

反应类型

氯吡拉经历了几种类型的化学反应,包括:

常见试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 可以使用硼氢化钠等还原剂。

    取代: 各种卤化剂和亲核试剂用于取代反应。

形成的主要产物

从这些反应形成的主要产物包括氯吡拉的葡萄糖醛酸和吡咯羧酸,它们是人和猴子的重要代谢产物 .

作用机制

氯吡拉通过抑制前列腺素合成酶发挥作用,该酶对于前列腺素的合成至关重要。通过阻断这种酶,氯吡拉减少前列腺素的产生,从而减少炎症和疼痛。 分子靶点包括酶的活性位点,氯吡拉在该位点结合并阻止花生四烯酸转化为前列腺素 .

相似化合物的比较

类似化合物

    布洛芬: 另一种具有类似前列腺素合成抑制的非甾体抗炎药。

    萘普生: 以其持久抗炎效果而闻名。

    双氯芬酸: 广泛用于其有效的抗炎和止痛特性。

氯吡拉的独特性

氯吡拉的独特性在于其对前列腺素合成酶的特异性抑制及其独特的代谢特征,包括葡萄糖醛酸和吡咯羧酸代谢产物的形成。 这种独特的代谢途径有助于其在临床应用中的功效和安全性 .

属性

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRQMUYEQHNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046158
Record name Clopirac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42779-82-8
Record name Clopirac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42779-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopirac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopirac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clopirac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPIRAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23127WJYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopirac
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Clopirac
Reactant of Route 3
Clopirac
Reactant of Route 4
Clopirac
Reactant of Route 5
Clopirac
Reactant of Route 6
Clopirac
Customer
Q & A

Q1: What is the primary mechanism of action of clopirac?

A1: While the provided research papers primarily focus on the clinical evaluation of clopirac, its mechanism of action, like many non-steroidal anti-inflammatory drugs, is believed to involve the inhibition of prostaglandin synthesis. This is supported by a study that observed a reduced ability of the copper complex of clopirac to inhibit prostaglandin synthesis in vitro [].

Q2: What is the molecular formula and weight of clopirac?

A2: Clopirac has the molecular formula C13H14ClNO2 and a molecular weight of 251.7 g/mol.

Q3: Is there any spectroscopic data available for clopirac?

A3: The provided research articles do not delve into the spectroscopic characterization of clopirac.

Q4: Are there studies on clopirac's material compatibility and stability?

A4: The provided research focuses mainly on the clinical application of clopirac. Information regarding material compatibility, stability, and catalytic properties is not available within these papers.

Q5: Has computational chemistry been employed in clopirac research?

A5: The provided research papers primarily focus on clinical trials and do not discuss computational chemistry studies, structure-activity relationship (SAR) analysis, or specific formulation strategies for clopirac.

Q6: What is known about SHE regulations concerning clopirac?

A6: The provided research papers predate the widespread implementation of many current SHE (Safety, Health, and Environment) regulations. Thus, specific details on these regulations in relation to clopirac are not discussed.

Q7: What were the key findings of clinical trials evaluating clopirac's efficacy?

A7: Multiple clinical trials, many of them double-blind, investigated clopirac's effectiveness in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, ], and non-articular rheumatism [, , , , ]. Several studies compared clopirac's efficacy to other anti-inflammatory drugs like indomethacin [, , ], ketoprofen [], naproxen [], and oxyphenylbutazone [, ]. While results varied, many trials reported positive outcomes with clopirac, suggesting its potential as an analgesic and anti-inflammatory agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。